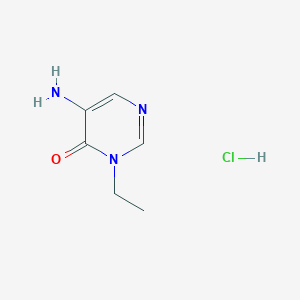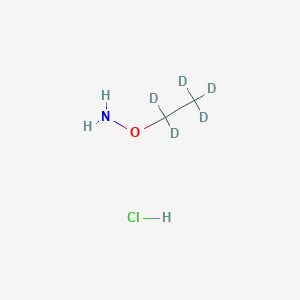
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound with a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction combines an aldehyde, a β-ketoester, and urea under acidic conditions to form the desired product . The reaction is often carried out under solvent-free conditions using heterogeneous catalysts to enhance yield and facilitate product recovery .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction conditions, such as using microwave irradiation or ultrasonication to reduce reaction time and increase yield . The use of recyclable catalysts and solvent-free conditions also aligns with green chemistry principles, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrimidines and dihydropyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. Its pyrimidine moiety allows it to interact with nucleic acids and proteins, influencing cellular functions .
Comparison with Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Another compound synthesized via the Biginelli reaction, known for its broad spectrum of biological activities.
3,4-Dihydropyrimidin-2(1H)-thione: Similar to the above compound but contains a sulfur atom, exhibiting different pharmacological properties.
Uniqueness: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
5-amino-3-ethylpyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-9-4-8-3-5(7)6(9)10;/h3-4H,2,7H2,1H3;1H |
InChI Key |
FOZWNJFOCNFGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C(C1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)

![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)


![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)


![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)




